Sub-Nanomolar α1a-Adrenoceptor Affinity and >900-Fold Selectivity Over Dopamine and Serotonin Receptors
The compound 3-[4-[1-(4-fluorophenyl)-5-(1-methyl-1,2,4-triazol-3-yl)-1H-indol-3-yl]-1-piperidinyl]propionitrile (15c), which incorporates the 5-(1-methyl-1H-1,2,4-triazol-3-yl)indole core, demonstrates an affinity of 0.99 nM for the α1a-adrenoceptor subtype [1]. This affinity is superior to that of the parent drug sertindole, which has a Ki of 3.4 nM for α1-adrenoceptors [1]. Furthermore, compound 15c exhibits selectivity ratios of >900 for α1a receptors versus dopamine D2, D3, and D4 receptors, and versus serotonin 5-HT2A and 5-HT2C receptors, a selectivity profile that is comparable to the reference antagonist prazosin but not matched by other 5-heteroaryl-substituted sertindole analogues lacking the specific triazole moiety [1].
| Evidence Dimension | α1a-adrenoceptor binding affinity (Ki) and selectivity ratio vs. D2/5-HT2A |
|---|---|
| Target Compound Data | Ki = 0.99 nM (α1a); Selectivity ratio >900 (vs. D2, D3, D4, 5-HT2A, 5-HT2C) |
| Comparator Or Baseline | Sertindole (Ki = 3.4 nM for α1-adrenoceptors); Prazosin (reference α1 antagonist) |
| Quantified Difference | Target compound has ~3.4-fold higher affinity than sertindole; selectivity comparable to prazosin |
| Conditions | Radioligand binding assays using cloned human α1a, α1b, α1d adrenoceptors and dopamine/serotonin receptors |
Why This Matters
The sub-nanomolar affinity and exceptional selectivity directly inform procurement decisions by validating this scaffold as a superior starting point for developing CNS-penetrant α1-antagonists with minimal off-target side effects.
- [1] Balle T, et al. Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic sertindole. A new class of highly selective alpha(1) adrenoceptor antagonists. J Med Chem. 2003 Jan 16;46(2):265-83. doi: 10.1021/jm020938y. View Source
